3-Bromoazetidine hydrochloride
Overview
Description
3-Bromoazetidine hydrochloride is a chemical compound with the CAS Number: 53913-82-9. It has a molecular weight of 172.45 and is a solid at room temperature . The compound is typically stored in a refrigerator .
Synthesis Analysis
The synthesis of 3-Bromoazetidine involves the refluxing of certain compounds in a less nucleophilic solvent such as isopropanol . Further treatment of the resulting imine with LAH in diethyl ether gives 3-bromoazetidine as the major product .Molecular Structure Analysis
The molecular formula of 3-Bromoazetidine is CHBrN . It has an average mass of 135.990 Da and a monoisotopic mass of 134.968353 Da .Chemical Reactions Analysis
Azetidines, including 3-Bromoazetidine, are known for their reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They also have potential in peptidomimetic and nucleic acid chemistry .Physical And Chemical Properties Analysis
3-Bromoazetidine hydrochloride is a solid at room temperature . The compound is typically stored in a refrigerator .Scientific Research Applications
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Synthetic Chemistry
- Azetidines are immensely reactive and have significant potential in peptidomimetic and nucleic acid chemistry .
- They are also used in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
- Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
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Organic Synthesis
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Analytical Chemistry
- 3-(Bromoacetyl)coumarin and 3-bromoacetyl-7-methoxycoumarin were used for the analysis of an emerging contaminant, perfluorinated substances .
- 3-(Bromoacetyl)coumarins are versatile scaffolds with pivotal templates which have a vast array of applications in the field of fluorescent chemosensors towards metal .
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Medicinal Chemistry
- Azetidines are found in bioactive molecules and natural products . They appear in drugs like azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) .
- The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .
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Drug Discovery
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Polymer Synthesis
Safety And Hazards
3-Bromoazetidine hydrochloride is classified as having acute toxicity when ingested, and it can cause skin corrosion/irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Azetidines, including 3-Bromoazetidine, are an important yet undeveloped research area . They have potential in peptidomimetic and nucleic acid chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on further developing synthetic strategies towards functionalized azetidines .
properties
IUPAC Name |
3-bromoazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNDWAQPRGBIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673750 | |
Record name | 3-Bromoazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoazetidine hydrochloride | |
CAS RN |
53913-82-9 | |
Record name | 3-Bromoazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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